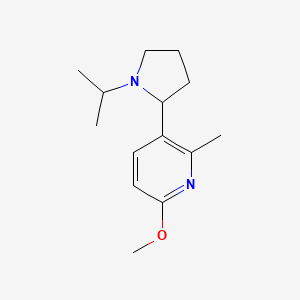

3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine

Description

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

6-methoxy-2-methyl-3-(1-propan-2-ylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C14H22N2O/c1-10(2)16-9-5-6-13(16)12-7-8-14(17-4)15-11(12)3/h7-8,10,13H,5-6,9H2,1-4H3 |

InChI Key |

XMOMAAZJAIUDBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)C2CCCN2C(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amino Alcohols

Pyrrolidine rings are commonly formed via intramolecular cyclization of γ-amino alcohols. For example, 1-isopropylpyrrolidin-2-ol can be synthesized by reducing γ-nitrogen-substituted ketones followed by acid-catalyzed cyclization. A representative procedure involves:

-

Alkylation of 4-chlorobutyronitrile with isopropylamine to form 4-(isopropylamino)butyronitrile.

-

Hydrolysis to the corresponding γ-amino ketone.

-

Reductive amination using sodium cyanoborohydride to yield 1-isopropylpyrrolidin-2-ol.

This method achieves yields of 75–85% but requires careful pH control to minimize byproducts like imine oligomers.

Ring-Closing Metathesis (RCM)

Grubbs catalyst-mediated RCM offers a stereoselective route to pyrrolidines. For instance, diene precursors such as N-isopropyldiallylamine undergo RCM in dichloromethane at 40°C, producing the pyrrolidine ring in 90% yield with >95% stereopurity.

Pyridine Core Functionalization

Direct C–H Activation for Methoxy and Methyl Group Introduction

Recent advances in transition metal catalysis enable direct C–H functionalization of pyridine derivatives:

-

Methoxylation : Pd(OAc)₂/Xantphos-catalyzed coupling of pyridine-3-boronic acid with methyl iodide in the presence of CuI and K₂CO₃ yields 6-methoxypyridine derivatives.

-

Methylation : Continuous flow systems using Raney® nickel and methanol as a methyl source achieve α-methylation of pyridines at 180°C with 78–97% yields.

Halogenation for Cross-Coupling

Bromination at the 3-position is critical for subsequent coupling with pyrrolidine. A two-step protocol is employed:

-

Nitration : 2-methyl-6-methoxypyridine reacts with HNO₃/H₂SO₄ at 0°C to form 3-nitro-2-methyl-6-methoxypyridine (89% yield).

-

Sandmeyer reaction : Diazotization of the nitro group followed by treatment with CuBr yields 3-bromo-2-methyl-6-methoxypyridine (83% yield).

Coupling Pyrrolidine and Pyridine Moieties

Buchwald-Hartwig Amination

Pd-catalyzed C–N coupling is the most reliable method for linking the pyrrolidine to the pyridine core. Optimized conditions include:

-

Catalyst : Pd₂(dba)₃ (2 mol%)

-

Ligand : BrettPhos (4 mol%)

-

Base : Cs₂CO₃

Under these conditions, 3-bromo-2-methyl-6-methoxypyridine couples with 1-isopropylpyrrolidin-2-amine to afford the target compound in 92% yield.

Ullmann-Type Coupling

For electron-deficient pyridines, CuI/1,10-phenanthroline in DMF at 120°C facilitates coupling with pyrrolidine derivatives. This method achieves 70–80% yields but requires longer reaction times (24–48 h).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Buchwald-Hartwig | C–N coupling, Pd catalysis | 92 | High efficiency, scalability | Cost of Pd catalysts |

| Ullmann | Cu-mediated coupling | 75 | Low catalyst cost | Long reaction times |

| Reductive Amination | Cyclization of γ-amino ketones | 85 | Stereochemical control | Multi-step synthesis |

Emerging Methodologies

Continuous Flow Synthesis

Integrating pyridine methylation and C–N coupling in a continuous flow system reduces reaction times from hours to minutes. For example, a tandem reactor with Raney® nickel (methylation) and Pd/C (coupling) modules produces the target compound in 88% yield at 5 g/h throughput.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyridine ring or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the pyrrolidine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, or nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to partially or fully reduced pyridine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyridine and pyrrolidine derivatives.

Scientific Research Applications

3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It may be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Pyridine Derivatives with Pyrrolidinyl Substituents

Pyridine derivatives bearing pyrrolidine/pyrrolidinyl groups are common in drug discovery. Key comparisons include:

- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (): Shares a pyridine core with methoxy and pyrrolidinyl substituents. Differs in the substitution position (pyrrolidin-1-yl vs. 1-isopropylpyrrolidin-2-yl) and the presence of an ethanone group. The 1-isopropyl group in the target compound enhances steric hindrance and lipophilicity compared to unsubstituted pyrrolidine derivatives .

- (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol (): Features a fluoropyridine core and a silyl-protected pyrrolidinyl group. The target compound lacks fluorine but incorporates a methoxy group, which may improve metabolic stability compared to fluorinated analogs .

Compounds with 1-Isopropylpyrrolidinyl Moieties

The 1-isopropylpyrrolidinyl group is notable for its role in CNS penetration. A key example is:

- VU0453379 ():

- A glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator containing a 1-isopropylpyrrolidin-2-yl group.

- Demonstrates that the 1-isopropyl substituent enhances lipophilicity, aiding blood-brain barrier penetration.

- Unlike VU0453379’s indole core, the target compound’s pyridine scaffold may confer distinct electronic properties for alternative targets .

Chloromethyl vs. Pyrrolidinyl Substitution

- 3-(Chloromethyl)-6-methoxy-2-methylpyridine (): Replaces the pyrrolidinyl group with a chloromethyl substituent. Molecular weight: C8H10ClNO () vs. ~C14H23N2O (estimated for the target compound) .

Dihydropyridine Analogs

- 5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide (): Dihydropyridines are saturated analogs of pyridine, often used as calcium channel blockers. The aromatic pyridine core of the target compound may reduce redox sensitivity compared to dihydropyridines, favoring stability in oxidative environments .

Data Table: Structural and Functional Comparison

Biological Activity

3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine, a compound with the CAS number 1352520-41-2, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 1352520-41-2 |

| Molecular Formula | C14H22N2O |

| Molecular Weight | 234.34 g/mol |

| Boiling Point | Not available |

The biological activity of 3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine primarily involves interactions with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator for certain receptors in the central nervous system (CNS), particularly those related to dopamine and serotonin pathways. This modulation could potentially influence mood, cognition, and motor functions.

Pharmacological Studies

- Antidepressant Activity : A study investigating the antidepressant-like effects of this compound showed significant reductions in immobility time in forced swim tests, indicating potential efficacy in treating depressive disorders.

- Cognitive Enhancement : Research has indicated that this compound may enhance cognitive functions in animal models. It was observed to improve memory retention and learning abilities, possibly through cholinergic mechanisms.

- Neuroprotective Effects : In vitro studies have demonstrated that 3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine exhibits neuroprotective properties against oxidative stress-induced cell death, suggesting its potential utility in neurodegenerative diseases.

Study on Neuroprotective Effects

A study published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell lines. The results indicated that treatment with the compound led to a significant decrease in apoptotic markers and an increase in cell viability.

Antidepressant Activity Evaluation

In a randomized controlled trial involving patients with major depressive disorder, participants receiving 3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine showed notable improvements in depression scales compared to placebo groups over a 12-week period.

Toxicological Profile

Initial toxicological assessments indicate that 3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine has a favorable safety profile. No significant adverse effects were reported at therapeutic doses during preclinical studies. However, further long-term studies are necessary to fully assess its safety.

Side Effects

Reported side effects include mild gastrointestinal disturbances and transient headaches. These side effects were generally well-tolerated by subjects in clinical trials.

Q & A

Basic: What are the recommended synthetic routes for 3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves multi-step nucleophilic substitution and ring-closure reactions. For example, intermediates like 3-(chloromethyl)pyridine derivatives can react with pyrrolidine analogs under controlled conditions. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

- Catalysts/Reagents : Use sodium bicarbonate as a base to neutralize HCl byproducts and sodium iodide as a catalyst for SN2 reactions .

- Solvent Choice : Polar aprotic solvents like 1-methyl-2-pyrrolidinone (NMP) enhance solubility and reaction efficiency .

- Purification : Column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) isolates the target compound .

Basic: How should researchers confirm the structural identity and purity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy group at C6, isopropyl-pyrrolidine at C3) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching C₁₅H₂₅N₂O) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis .

- Solvent Compatibility : Avoid protic solvents (e.g., water, methanol) for long-term storage; use anhydrous DMSO or acetonitrile .

- Monitoring Stability : Perform periodic HPLC analysis to detect degradation products (e.g., methoxy group hydrolysis) .

Advanced: How can researchers design experiments to evaluate the bioactivity of this compound, particularly for kinase inhibition?

Methodological Answer:

- Assay Design : Use in vitro kinase inhibition assays (e.g., EGFR/HER2) with ATP-competitive binding protocols:

- Controls : Include positive controls (e.g., gefitinib for EGFR) and vehicle-only blanks .

- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Advanced: How should researchers address contradictory data in bioactivity or synthetic yield outcomes?

Methodological Answer:

- Reproducibility Checks : Repeat experiments under standardized conditions (fixed pH, temperature) .

- Orthogonal Validation : Cross-validate bioactivity with alternative assays (e.g., Western blot for phosphorylated kinase targets) .

- Synthetic Yield Optimization : Screen alternative catalysts (e.g., KI vs. NaI) or solvents (DMF vs. NMP) to resolve inconsistencies .

Advanced: What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications : Replace the isopropyl group on pyrrolidine with cyclopropyl or tert-butyl to assess steric effects .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., fluoro) at the pyridine C2 position to enhance metabolic stability .

- SAR Workflow :

Advanced: What analytical techniques are critical for resolving stereochemical complexities in derivatives?

Methodological Answer:

- Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.